molecular formula C22H21N3O3S B2493479 4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921542-62-3

4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2493479
CAS No.: 921542-62-3
M. Wt: 407.49
InChI Key: ASUHJDWSSXRRGA-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound of significant research interest due to its unique molecular architecture, which incorporates both an indoline and a thiazole ring system. The indole scaffold, which is structurally related to indoline, is recognized as a privileged structure in medicinal chemistry because it can bind with high affinity to multiple receptors, providing a valuable foundation for developing new biologically active derivatives . This specific molecular framework suggests potential for researchers to explore a diverse range of pharmacological activities. Compounds based on the indole nucleus have been reported to exhibit a broad spectrum of biological properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial activities, making them a fertile area for investigative research . Similarly, the 1,3-thiazole component is another heterocycle of high importance in drug discovery. This compound is presented as a high-purity chemical tool for research applications only, strictly for use in laboratory settings to further elucidate the properties and mechanisms of action of complex heterocyclic molecules. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-14-11-16-5-3-4-6-19(16)25(14)20(26)12-17-13-29-22(23-17)24-21(27)15-7-9-18(28-2)10-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUHJDWSSXRRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The thiazole and indole derivatives are then coupled under specific conditions, often using coupling reagents like EDCI or DCC.

    Final Amidation: The final step involves the formation of the amide bond between the benzamide and the coupled intermediate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or indole moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor in biochemical assays.

    Cell Signaling: Studied for its effects on cellular pathways.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic effects in various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of specific genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Key comparisons include:

  • Coumarin-Thiazole Hybrids (e.g., N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides):
    These derivatives replace the indolin group with a coumarin scaffold. The 8-methoxycoumarin-thiazole hybrids () exhibit similar methoxybenzamide groups but differ in bioactivity due to the coumarin ring’s planar structure, which enhances π-π stacking interactions in biological targets .

  • Benzothiazole-Triazole Derivatives (e.g., and ): Compounds like N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide incorporate triazole linkers and benzothiazole substituents.
  • Phenyl-Substituted Thiazoles (e.g., ):
    4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () shares the 4-methoxybenzamide group but lacks the indolin-acetamide side chain. The phenyl substituents may reduce solubility compared to the target compound’s heteroaromatic side chain .

Physicochemical Properties

Compound Class Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound 2-Methylindolin, 4-methoxy Not reported Not reported Expected C=O stretch ~1660 cm⁻¹ (amide); δ 7.5–8.0 ppm (aromatic H)
Benzothiazole-Triazole () Benzothiazole, triazole 239–240 34 ν(C=O) 1663–1682 cm⁻¹; δ 7.8–8.2 ppm (triazole H)
Coumarin-Thiazole () 8-Methoxycoumarin 304–305 75 ν(C=O) 1660–1680 cm⁻¹; δ 6.8–7.6 ppm (coumarin H)
Phenyl-Thiazole () 4-Methylphenyl, 5-phenyl Not reported Not reported ν(C=O) ~1650 cm⁻¹; δ 7.3–7.9 ppm (phenyl H)

Biological Activity

4-Methoxy-N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a methoxy group, a thiazole moiety, and an indoline derivative, which together may confer distinct pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, and it is recognized by its CAS number, 941947-51-9. The compound's structure can be visualized as follows:

Component Description
Methoxy Group Contributes to lipophilicity and biological activity.
Thiazole Moiety Known for various biological activities, including antimicrobial and anticancer properties.
Indoline Derivative Associated with neuroprotective effects and potential enzyme inhibition.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : The thiazole ring is often linked to anticancer activity. Studies have shown that derivatives with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Antimicrobial Activity : Compounds containing thiazole and indoline structures have demonstrated significant antimicrobial properties against various pathogens .
  • Enzyme Inhibition : The unique combination of structural elements in this compound suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and infectious diseases .

Anticancer Activity

A study on thiazole derivatives indicated that compounds with similar structural motifs could effectively inhibit the growth of various cancer cell lines by targeting tubulin dynamics. For instance, SMART compounds demonstrated potent cytotoxicity by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells . The potential of this compound as an anticancer agent warrants further investigation.

Antimicrobial Effects

Research has shown that methoxy-substituted thiazole derivatives possess significant antimicrobial activity. For example, studies have reported that modifications on the thiazole ring can enhance the compound's efficacy against resistant strains of bacteria . This suggests that this compound could be developed as a novel antimicrobial agent.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes involved in critical biological processes. Similar compounds have been explored for their ability to inhibit kinases implicated in cancer progression . Further studies are necessary to elucidate the specific enzyme targets of this compound.

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
  • Catalysts : DMAP accelerates substitution reactions .
  • Temperature : Substitution reactions often require reflux (80–100°C), while amidation proceeds at room temperature .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, thiazole C-H at ~7.5 ppm) and confirms regiochemistry .
  • Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch ~1650 cm⁻¹, indole N-H ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 462.2) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Advanced: How does the compound's structure contribute to its observed biological activities, such as anticancer or antimicrobial effects?

Q. Methodological Answer :

  • Thiazole ring : Enhances membrane permeability and participates in π-π stacking with target proteins (e.g., kinase active sites) .
  • 2-Methylindolin-1-yl group : Mimics tryptophan residues, enabling interactions with hydrophobic pockets in enzymes like acetylcholinesterase .
  • 4-Methoxybenzamide : The electron-donating methoxy group stabilizes binding to DNA topoisomerase II via hydrogen bonding .

Q. Experimental Validation :

  • SAR Studies : Modifying the indole methyl group reduces cytotoxicity in MCF-7 cells, suggesting steric hindrance affects target engagement .
  • Docking Simulations : AutoDock Vina predicts binding affinity (-9.2 kcal/mol) with EGFR tyrosine kinase .

Advanced: What in silico methods are recommended for predicting the compound's interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking :
    • Software : Schrödinger Suite, AutoDock Vina .
    • Targets : Prioritize kinases (EGFR, VEGFR) and acetylcholinesterase based on structural analogs .
  • MD Simulations :
    • GROMACS : Simulate ligand-protein stability over 100 ns to assess binding mode retention .
  • ADMET Prediction :
    • SwissADME : Predict moderate bioavailability (TPSA ~90 Ų, LogP ~3.5) .

Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?

Q. Methodological Answer :

  • Standardized Assays :
    • Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. SRB assays) to minimize variability .
  • Dose-Response Analysis :
    • Calculate IC₅₀ values across 5–10 concentrations to account for potency discrepancies .
  • Off-Target Profiling :
    • Screen against unrelated targets (e.g., CYP450 isoforms) to identify confounding interactions .

Advanced: What strategies are effective in modifying the compound's structure to enhance potency or reduce toxicity?

Q. Methodological Answer :

  • Bioisosteric Replacement :
    • Replace methoxy with trifluoromethyl to improve metabolic stability .
  • Scaffold Hybridization :
    • Fuse triazole or morpholine rings to the indole core for enhanced solubility .
  • Prodrug Design :
    • Introduce ester linkages at the benzamide group for pH-dependent activation in tumor microenvironments .

Q. Toxicology Mitigation :

  • Metabolic Profiling : Identify toxic metabolites (e.g., reactive quinones) via LC-MS/MS and block formation through deuteration .

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